molecular formula C10H10N2O3 B13928272 6-Ethoxyquinazoline-2,4-diol

6-Ethoxyquinazoline-2,4-diol

Cat. No.: B13928272
M. Wt: 206.20 g/mol
InChI Key: RDLASFKGIZKCOT-UHFFFAOYSA-N
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Description

6-Ethoxyquinazoline-2,4-diol is a heterocyclic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound this compound is characterized by the presence of an ethoxy group at the 6th position and hydroxyl groups at the 2nd and 4th positions of the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxyquinazoline-2,4-diol typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method is the cyclization of 2-aminobenzamide with ethyl glyoxalate under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to yield the desired quinazoline derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of microwave irradiation to accelerate the reaction, reducing the reaction time and improving the overall yield .

Chemical Reactions Analysis

Types of Reactions: 6-Ethoxyquinazoline-2,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions of the quinazoline ring.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Ethoxyquinazoline-2,4-diol involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. For example, it has been shown to inhibit sphingosine-1-phosphate receptor 2 (S1PR2), which plays a role in various cellular processes . The binding of this compound to S1PR2 can disrupt signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Uniqueness: 6-Ethoxyquinazoline-2,4-diol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

6-ethoxy-1H-quinazoline-2,4-dione

InChI

InChI=1S/C10H10N2O3/c1-2-15-6-3-4-8-7(5-6)9(13)12-10(14)11-8/h3-5H,2H2,1H3,(H2,11,12,13,14)

InChI Key

RDLASFKGIZKCOT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=O)NC2=O

Origin of Product

United States

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